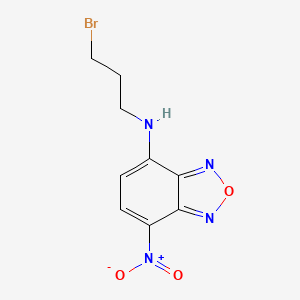

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine; min. 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-Bromopropyl)phthalimide” is a compound that is used in laboratory chemicals and for the synthesis of substances . It’s a solid substance under normal conditions and should be stored under inert gas due to its air sensitivity .

Molecular Structure Analysis

The molecular formula for “N-(3-Bromopropyl)phthalimide” is C11H10BrNO2 . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

“N-(3-Bromopropyl)phthalimide” is a white to light beige crystalline powder or crystals . It has a melting point of 70°C to 76°C . The compound is not likely mobile in the environment due to its low water solubility .Aplicaciones Científicas De Investigación

Analytical Methods and Instrumental Developments

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, along with similar compounds, has been used in the field of analytical chemistry. It's particularly noted for its application in derivatization of amines and amino acids, which are then analyzed using high-performance liquid chromatography (HPLC). This application is vital for precise chemical analysis and research in various scientific fields, including biochemistry and pharmacology (Aboul-Enein, Elbashir, & Suliman, 2011).

Chemical Analysis and Detection Techniques

Another significant application of this compound is in liquid chromatography-mass spectrometry (LC-MS) for the detection of nitrobenzoxadiazole derivatives, including amine derivatives. This technique, which employs electron capture (EC) ionization, is crucial for the sensitive and selective detection of these compounds, offering insights into their chemical behavior and applications in various scientific studies (Hayen, Jachmann, Vogel, & Karst, 2003).

Enantiomeric Determination in Chromatography

In chromatography, specifically for the resolution of enantiomers of amines, derivatives of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine have been synthesized and employed. This application is critical in pharmaceutical research and development, where the separation and analysis of enantiomers is a key aspect in the creation of safe and effective drugs (Al-Kindy, Santa, Fukushima, Homma, & Imai, 1998).

Fluorescent Tagging and Imaging

This compound has also been characterized as a fluorogenic labeling reagent for microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters. Such fluorescent tagging is vital in neuroscience research, allowing for the tracking and analysis of neurotransmitters in vivo, which can lead to better understanding of brain function and disorders (Klinker & Bowser, 2007).

Crystal Structure Analysis

The crystal structures of derivatives of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine have been determined to understand their photophysical behavior. This knowledge is essential in materials science and chemistry for designing compounds with specific optical properties (Saha, 2002).

Membrane Asymmetry Analysis

In biochemistry, fluorescent derivatives of this compound have been used to examine lipid transport and membrane structure in cells. The ability to study membrane asymmetry is crucial in understanding various cellular processes and the effects of pharmaceutical compounds on cell membranes (McIntyre & Sleight, 1991).

Propiedades

IUPAC Name |

N-(3-bromopropyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O3/c10-4-1-5-11-6-2-3-7(14(15)16)9-8(6)12-17-13-9/h2-3,11H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWAYUJEIWMMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.